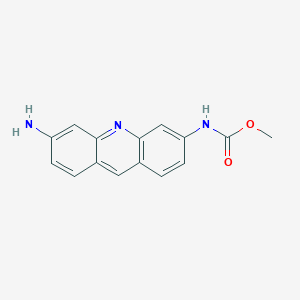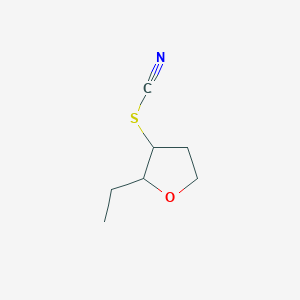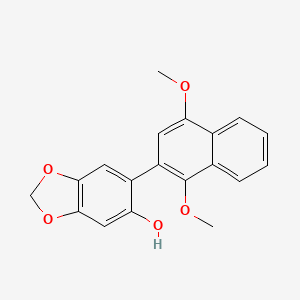![molecular formula C12H15ClO3 B14262111 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one CAS No. 134582-20-0](/img/structure/B14262111.png)
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one is an organic compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals and chemical synthesis. This compound is characterized by its unique structure, which includes a chloro group, a phenoxy group, and a methoxyethyl group attached to a propan-2-one backbone.
Métodos De Preparación
The synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one can be achieved through several methods. One common approach involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an intermediate, which is then reacted with a suitable base to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol .
Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of selective β1-blocker drugs, such as metoprolol, which are used to treat cardiovascular diseases.
Chemical Synthesis: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one involves its interaction with specific molecular targets. In the context of its use as a pharmaceutical intermediate, the compound undergoes enzymatic transformations to form active drugs that target β1-adrenergic receptors. These receptors play a crucial role in regulating heart rate and blood pressure .
Comparación Con Compuestos Similares
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one can be compared with similar compounds such as:
Propranolol: Another β-blocker with a different chemical structure but similar therapeutic applications.
Atenolol: A β1-blocker with a different side chain but similar mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical transformations and applications in various fields .
Propiedades
Número CAS |
134582-20-0 |
|---|---|
Fórmula molecular |
C12H15ClO3 |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one |
InChI |
InChI=1S/C12H15ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5H,6-9H2,1H3 |
Clave InChI |
GSHJVRILGUFANK-UHFFFAOYSA-N |
SMILES canónico |
COCCC1=CC=C(C=C1)OCC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)

![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)

![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)

![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)


